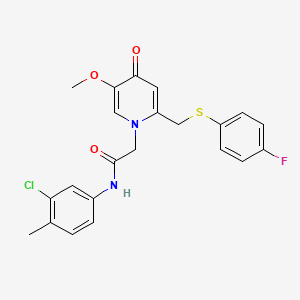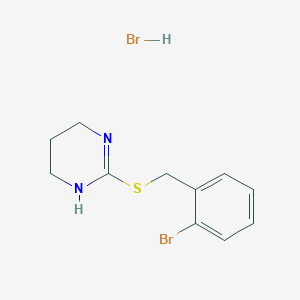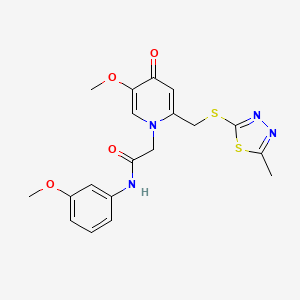![molecular formula C22H20N2O4S B2970359 2-(3,4-dimethoxyphenyl)-3-[2-nitro-1-(thiophen-2-yl)ethyl]-1H-indole CAS No. 443329-59-7](/img/structure/B2970359.png)
2-(3,4-dimethoxyphenyl)-3-[2-nitro-1-(thiophen-2-yl)ethyl]-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dimethoxyphenyl)-3-[2-nitro-1-(thiophen-2-yl)ethyl]-1H-indole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound has been found to exhibit promising properties that make it suitable for use in various research studies aimed at developing new drugs.
科学的研究の応用
Electropolymerization and Magnetic Properties
Research on thiophene-, phenylthiophene-, and indole-based nitronyl nitroxide radicals, which share structural similarities to the compound , focuses on their synthesis and the exploration of their electrochemical and magnetic properties. These studies reveal the potential of such compounds in developing materials with specific electrochemical behaviors, useful for creating novel polymers and materials with magnetic properties. The oxidation process of these compounds can lead to the formation of materials with unique electrical conductivity and magnetic interactions, useful in electronics and materials science (Coronado et al., 2003).
Antimicrobial Activity
The synthesis of novel indole derivatives, including those substituted with aryl/alkyl phosphinoyl/thiophosphinoyl/selenophosphinoyl groups, highlights the antimicrobial potential of such compounds. These synthesized molecules have been tested against various bacterial and fungal strains, indicating their relevance in developing new antimicrobial agents. The ability to tailor these molecules for specific antimicrobial activity offers a pathway for new drug development in the fight against resistant microbial strains (Babu et al., 2008).
Electrochromic Materials
The creation of electrochromic materials using indole derivatives, such as the synthesis of novel donor–acceptor type monomers for electrochromic applications, represents another significant area of research. These materials can change color when an electrical charge is applied, making them suitable for display technologies and smart windows. The incorporation of different acceptor groups into the molecular structure allows for the tuning of the material's optical and electronic properties, enabling the development of devices with improved performance characteristics (Hu et al., 2013).
Photorefractive Properties
Indole derivatives are also explored for their photorefractive properties, where their ability to form stable glass blends with high photorefractive gain is of particular interest. These materials are valuable for optical data storage, holography, and dynamic imaging systems. The study of the molecular interactions and the influence of various substituents on the photorefractive performance can lead to the design of materials with enhanced optical properties for specific applications (Angelone et al., 2008).
特性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3-(2-nitro-1-thiophen-2-ylethyl)-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S/c1-27-18-10-9-14(12-19(18)28-2)22-21(15-6-3-4-7-17(15)23-22)16(13-24(25)26)20-8-5-11-29-20/h3-12,16,23H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPRTAOZXUPJOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=CC=CS4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[1,1'-biphenyl]-4-yl}-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B2970276.png)



![N-[[4-(Benzimidazol-1-yl)phenyl]methyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2970286.png)

![2-[(Phenylamino)methyl]aniline](/img/structure/B2970289.png)
![N-(3,4-dimethoxyphenethyl)-4-(8-oxo-6-((2-oxo-2-(phenethylamino)ethyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2970290.png)
![N-{pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-yl}prop-2-enamide](/img/structure/B2970291.png)


![Propan-2-yl 5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2970296.png)
![6-Cyclopropyl-3-[2-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]pyrimidin-4-one](/img/structure/B2970298.png)
![(Z)-ethyl 1-benzyl-2-((2-fluorobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2970299.png)